4,5-Dichloro-2-(phenylamino)phenol
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Overview
Description
4,5-Dichloro-2-(phenylamino)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms and a phenylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(phenylamino)phenol typically involves the chlorination of 2-phenoxyanisole followed by demethylation. The process can be summarized as follows:
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-(phenylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-2-(phenylamino)phenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(phenylamino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atoms and phenylamino group can participate in various chemical interactions, leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 4,5-Dichloro-2-(4-chlorophenoxy)phenol
- 4,5-Dichloro-2-(4-chlorophenoxy)anisole
- 2,4-Dichlorophenol
Comparison: 4,5-Dichloro-2-(phenylamino)phenol is unique due to the presence of both chlorine atoms and a phenylamino group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H9Cl2NO |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
2-anilino-4,5-dichlorophenol |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-6-11(12(16)7-10(9)14)15-8-4-2-1-3-5-8/h1-7,15-16H |
InChI Key |
QZPCZTCHPZAMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2O)Cl)Cl |
Origin of Product |
United States |
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